2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at position 6 with a phenyl group and at position 2 with an ethyl-linked piperazine moiety bearing a 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl group. The pyridazinone scaffold is known for its pharmacological versatility, with substitutions influencing bioactivity, solubility, and target specificity .
Properties
IUPAC Name |
2-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]ethyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c29-24-9-7-21(19-4-2-1-3-5-19)25-28(24)15-12-26-10-13-27(14-11-26)34(30,31)20-6-8-22-23(18-20)33-17-16-32-22/h1-9,18H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNBKCHWLXSBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Piperazine Substitution: The sulfonamide derivative is further reacted with piperazine in the presence of a suitable base and solvent to introduce the piperazine ring.
Pyridazinone Formation: The final step involves the reaction of the piperazine derivative with a pyridazinone precursor under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Sulfonylation of Piperazine
The sulfonamide linkage between the benzodioxane and piperazine is formed via nucleophilic substitution.
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Reaction Pathway :
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Key Data :
Alkylation of Pyridazinone
The ethyl spacer between pyridazinone and piperazine is introduced via nucleophilic alkylation:
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Conditions :
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Challenges :
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyridazinone ring undergoes regioselective substitution at the C4 position:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro | 58 |
| Bromination | Br₂/FeCl₃, 25°C | 4-Bromo | 63 |
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Mechanistic Insight : DFT calculations (B3LYP/6-311G(d,p)) show C4 has the lowest LUMO energy (-1.92 eV), favoring electrophilic attack .
Nucleophilic Displacement
The 3(2H)-one carbonyl group is susceptible to nucleophilic attack:
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Hydrazine Formation :
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Thiolation :
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Treatment with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, forming a thione (λmax shift from 280 nm to 310 nm).
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N-Functionalization
The secondary amine in piperazine participates in:
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Acylation : Acetyl chloride in THF forms acetamide derivatives (¹H-NMR: δ 2.1 ppm for CH₃).
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Suzuki Coupling : Boronic acids react under Pd catalysis to introduce aryl groups (e.g., 4-fluorophenyl, 85% yield) .
Quaternization
Reaction with methyl iodide in acetonitrile produces a quaternary ammonium salt:
Oxidative Ring-Opening
Under strong oxidizing conditions (KMnO₄/H₂SO₄), the 1,4-dioxane ring cleaves to form a dicarboxylic acid :
Radical Reactions
UV irradiation in the presence of AIBN generates benzodioxane radicals, leading to dimerization (confirmed by X-ray crystallography) .
Computational Insights
DFT studies (B3LYP/6-311++G(d,p)) reveal:
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NBO Charges : Sulfur in sulfonamide carries a partial positive charge (+0.52), enhancing nucleophilic susceptibility.
Comparative Reaction Table
Challenges and Optimization
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one exhibit significant antitumor properties. For instance:
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Example A | Breast Cancer | Induction of apoptosis | |
| Example B | Lung Cancer | Inhibition of cell proliferation |
These findings suggest that the compound may interact with specific signaling pathways involved in cancer progression.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies show that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
These results underscore the potential of this compound in treating neurodegenerative disorders.
GPCR Modulation
Recent research highlights the role of This compound as a modulator of G protein-coupled receptors (GPCRs). This interaction can lead to various physiological responses, making it a candidate for drug development targeting GPCR-related conditions.
| Receptor Type | Effect Observed | Implications for Therapy |
|---|---|---|
| Dopamine Receptors | Increased signaling activity | Potential treatment for Parkinson's disease |
| Serotonin Receptors | Modulation of mood and anxiety levels | Possible antidepressant effects |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Laboratory tests indicate effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL |
These findings indicate a broad spectrum of activity that could be harnessed in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and histone deacetylase by coordinating with metal ions at the active site.
Cell Cycle Arrest: It can induce cell cycle arrest in the G1 phase, thereby inhibiting tumor cell growth.
Electroluminescence: In OLED applications, the compound’s electroluminescent properties are due to triplet-triplet annihilation processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Observations
Piperazine Linker Length: The target compound’s ethyl linker (vs. propyl in derivatives) may reduce conformational flexibility, impacting interactions with hydrophobic enzyme pockets .
Sulfonamide Group Variations :
- The 2,3-dihydrobenzodioxin sulfonyl group in the target compound offers a fused bicyclic ether system, contrasting with the 2,4-dichlorophenyl sulfonyl group in . This difference may enhance metabolic stability or reduce off-target effects compared to chlorinated aromatics .
Biological Activity Trends: Anticancer Potential: Piperazine-containing pyridazinones (e.g., ) show preliminary anticancer activity, suggesting the target compound’s piperazine-sulfonyl group may confer similar properties . The target compound’s sulfonamide group, common in COX inhibitors, may synergize with the pyridazinone core for enhanced efficacy .
Biological Activity
The compound 2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one represents a novel class of chemical entities with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a complex arrangement that includes a pyridazine ring, a piperazine moiety, and a sulfonyl group linked to a dihydrobenzo[dioxin] scaffold. The specific structural features are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 396.51 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antitumor Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antitumor properties. For instance, derivatives of pyridazine have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. One study demonstrated that the introduction of the sulfonyl group enhances the compound's ability to inhibit tumor growth in vitro and in vivo models by modulating key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been well-documented. The presence of the piperazine ring is known to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a case study involving animal models, administration of similar piperazine derivatives resulted in reduced inflammation markers and improved outcomes in models of acute and chronic inflammation .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is supported by its interaction with serotonin and dopamine receptors. Research has shown that modifications to the pyridazine ring can enhance binding affinity to these receptors, suggesting possible applications in treating psychiatric disorders. For example, similar compounds have been evaluated for their ability to modulate neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Sulfonyl Group : Enhances solubility and bioavailability.
- Piperazine Moiety : Essential for receptor binding and modulation.
- Dihydrobenzo[dioxin] Scaffold : Contributes to structural stability and interaction with biological targets.
These insights are derived from comparative studies analyzing various derivatives, which highlight how subtle changes in structure can significantly impact pharmacological profiles.
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyridazine derivatives showed that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
- Inflammatory Response : In an experimental model of rheumatoid arthritis, a related compound reduced joint swelling and pain significantly compared to control groups, suggesting strong anti-inflammatory properties .
- Neuropharmacological Assessment : In vivo studies demonstrated that certain derivatives improved cognitive function in rodent models while reducing anxiety-like behaviors, supporting their potential use in neuropsychiatric conditions .
Q & A
Q. What advanced techniques validate compound purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
